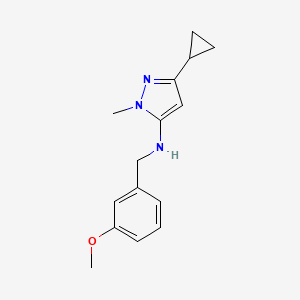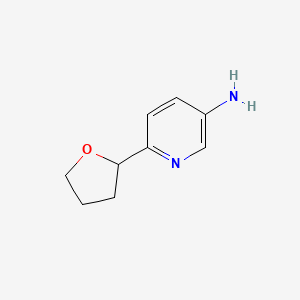![molecular formula C11H15F2N5 B11736835 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11736835.png)
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves multiple steps. One common synthetic route starts with the preparation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with 1-ethyl-3-methyl-1H-pyrazol-5-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction may yield methyl-substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antifungal, antibacterial, or antiviral activities, making it a candidate for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
- 1-ethyl-3-methyl-1H-pyrazol-5-amine
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both difluoromethyl and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-10(6-8(2)16-17)14-7-9-4-5-15-18(9)11(12)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
IYGWPHJOADQQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736755.png)
![2-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736761.png)
![bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736766.png)
![methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11736772.png)

![(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736782.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B11736789.png)
![2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11736796.png)
![[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736802.png)

![1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11736812.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736813.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736819.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736826.png)
